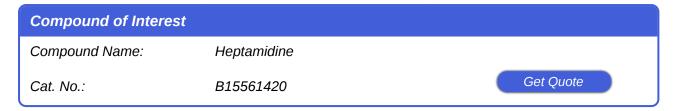


An In-depth Technical Guide to Heptamidine: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heptamidine, also known by its developmental code SBi4211, is a dicationic diamidine compound that has garnered significant interest for its therapeutic potential in oncology and rare genetic disorders. Structurally related to pentamidine, it was developed as a potent inhibitor of the calcium-binding protein S100B, a target implicated in malignant melanoma. More recently, **heptamidine** has been investigated as a potential treatment for myotonic dystrophy type 1 (DM1), where it has been shown to reverse disease-associated molecular defects in preclinical models. This document provides a comprehensive technical overview of **heptamidine**, detailing its chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies.

Chemical Structure and Properties

Heptamidine is a symmetrical molecule characterized by two benzamidine groups linked by a seven-carbon diether chain. This structure is crucial for its biological activity, allowing it to span binding sites on its protein and nucleic acid targets.

• IUPAC Name: 4,4'-(heptane-1,7-diyldioxy)dibenzimidamide

Alternative Names: SBi4211



CAS Number: 94345-47-8

• Molecular Formula: C21H28N4O2

The image below depicts the 2D chemical structure of **Heptamidine**.

The image you are requesting does not exist or is no longer available.

imgur.com

Table 1: Physicochemical Properties of Heptamidine

Property	Value	Source
Molecular Weight	368.5 g/mol	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Storage Conditions	Powder: -20°C (3 years); 4°C (2 years). In solvent: -80°C (6 months); -20°C (1 month).	-

Note: Specific quantitative data for melting point, boiling point, and solubility in common solvents like water, DMSO, and ethanol are not readily available in the reviewed literature.

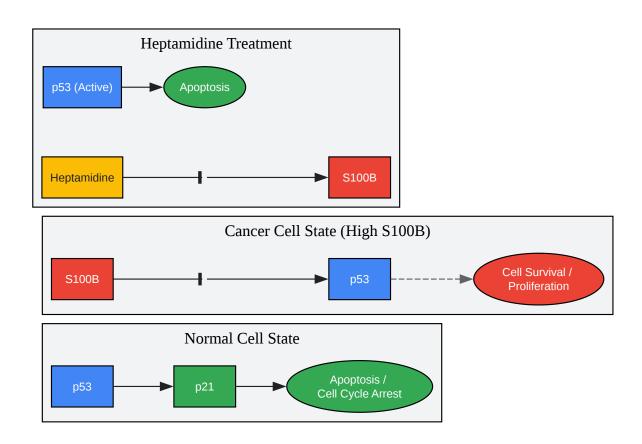
Mechanism of Action

Heptamidine exhibits distinct mechanisms of action in its two primary therapeutic areas: cancer (via S100B inhibition) and myotonic dystrophy (via targeting toxic RNA).



Inhibition of S100B in Malignant Melanoma

In several cancers, including malignant melanoma, the S100B protein is overexpressed. S100B can bind to and inhibit the tumor suppressor protein p53, thereby preventing apoptosis and promoting cancer cell survival. **Heptamidine** was designed to bind with high affinity to a hydrophobic pocket on S100B, the same site that interacts with p53. By occupying this site, **heptamidine** prevents the S100B-p53 interaction. This frees p53 to perform its normal tumor suppressor functions, such as inducing the expression of downstream targets like p21, which leads to cell cycle arrest and apoptosis.



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Caption: Heptamidine restores p53 function by inhibiting S100B.

Targeting Toxic RNA in Myotonic Dystrophy Type 1



Myotonic Dystrophy Type 1 (DM1) is caused by an expanded CTG repeat in the 3'-UTR of the DMPK gene. When transcribed, the resulting CUG repeat RNA is toxic, forming nuclear foci that sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1). The loss of MBNL1 function leads to widespread mis-splicing of numerous pre-mRNAs, causing the multi-systemic symptoms of DM1.

Heptamidine has been shown to rescue these splicing defects. The proposed mechanism is that **heptamidine** binds to the expanded CUG repeat RNA, potentially inhibiting transcription or promoting the degradation of the toxic transcript. This leads to a reduction in the size and number of nuclear foci, releasing MBNL1 to regulate splicing correctly.

Experimental Protocols

This section details methodologies for key experiments involving **heptamidine**.

Synthesis of Heptamidine

A detailed, step-by-step protocol for the synthesis of **heptamidine** is not available in the public domain literature reviewed. The synthesis would likely involve a Williamson ether synthesis to couple 4-cyanophenol with 1,7-dibromoheptane, followed by a Pinner reaction or similar method to convert the terminal nitrile groups into the required benzamidine functionalities.

S100B Binding Affinity via Fluorescence Polarization Assay

Fluorescence Polarization (FP) is a common method to measure the binding affinity between a small molecule inhibitor and a protein target. A representative protocol to determine the inhibitory constant (Ki) of **heptamidine** for S100B is described below.

Objective: To quantify the binding affinity of **heptamidine** to S100

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